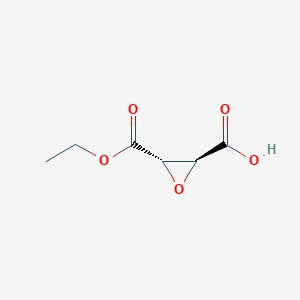

(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid

Vue d'ensemble

Description

Il s'agit d'un composé synthétique conçu pour imiter l'état de transition du substrat de la protéase du VIH, inhibant ainsi son activité et empêchant une étape cruciale dans la réplication du virus VIH . Ce composé a montré un potentiel significatif dans le développement de médicaments contre le VIH et le syndrome d'immunodéficience acquise (SIDA).

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la Kynostatine-272 implique plusieurs étapes, commençant par la réaction de l'acide 3-(tert-butoxycarbonyl)thiazolidine-4®-carboxylique avec la tert-butylamine en utilisant du dicyclohexylcarbodiimide dans le tétrahydrofurane pour former un amide protégé. Cet intermédiaire est ensuite déprotégé avec de l'acide chlorhydrique ou de l'acide méthanesulfonique pour donner l'amide libre. L'amide libre est condensée avec l'acide (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phénylbutyrique en utilisant du 1-hydroxybenzotriazole et du dicyclohexylcarbodiimide dans le diméthylformamide pour former un dipeptide. Ce dipeptide subit des étapes supplémentaires de déprotection et de condensation pour former la structure tripeptidique finale de la Kynostatine-272 .

Méthodes de production industrielle : Les méthodes de production industrielle de la Kynostatine-272 sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour accueillir de plus grandes quantités. Le processus implique un contrôle minutieux des conditions de réaction, des étapes de purification et des mesures de contrôle de la qualité afin de garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La Kynostatine-272 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est sa sensibilité à l'oxydation, en particulier en présence de peroxyde d'hydrogène. Cette oxydation peut se produire au niveau des atomes de soufre dans les fragments de cystéine S-méthyle et de thioproline du composé .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la Kynostatine-272 comprennent le peroxyde d'hydrogène pour l'oxydation, l'acide chlorhydrique pour la déprotection et le dicyclohexylcarbodiimide pour les réactions de condensation. Les conditions de ces réactions impliquent généralement des températures contrôlées et des milieux de solvant pour assurer des rendements optimaux et la stabilité du produit.

Principaux produits formés : Les principaux produits formés à partir des réactions de la Kynostatine-272 comprennent les dérivés oxydés, en particulier ceux avec des modifications au niveau des atomes de soufre. Ces formes oxydées peuvent avoir une efficacité réduite pour inhiber l'activité de la protéase du VIH .

Applications De Recherche Scientifique

HIV Protease Inhibition

One of the primary applications of (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid is its role as an inhibitor of the HIV protease enzyme. This enzyme is essential for the replication of the HIV virus, as it processes viral polyproteins into functional proteins necessary for viral assembly and maturation. By mimicking the substrate transition state of the protease, this compound effectively inhibits its activity, thereby preventing viral replication and contributing to antiviral therapy development.

Development of Antiviral Therapies

Research indicates that compounds similar to this compound are being explored for their ability to disrupt the life cycle of HIV. Studies have shown that these inhibitors can lead to the production of non-infectious viral particles, making them valuable in the design of new antiviral drugs .

Synthetic Routes

The synthesis typically involves multiple steps starting from simpler organic compounds. Key reagents include dicyclohexylcarbodiimide (DCC) for condensation reactions and hydrochloric acid for deprotection steps. The precise conditions are optimized to maximize yield and stability.

Case Study: Kynostatin-272

Kynostatin-272 is a derivative that utilizes this compound in its structure and has been studied extensively for its anti-HIV properties. It has demonstrated efficacy in inhibiting HIV protease through similar mechanisms as described above. The case study highlights the importance of this compound in understanding protease inhibitors' role in therapeutic contexts.

Pharmacokinetic Studies

Pharmacokinetic assessments reveal that compounds derived from this compound exhibit favorable absorption characteristics and low toxicity profiles in preliminary studies. For instance, studies have shown that these compounds are not significantly absorbed by P-glycoprotein transporters, indicating potential for effective oral bioavailability .

References Table

Mécanisme D'action

Kynostatin-272 exerts its effects by inhibiting the activity of the HIV protease. It does so by simulating the substrate transition state of the protease, thereby preventing the enzyme from processing viral polyproteins into functional proteins necessary for viral replication. This inhibition leads to the production of non-infectious viral particles and disrupts the life cycle of the HIV virus . The molecular targets of Kynostatin-272 include the active site of the HIV protease, where it forms stable interactions that block the enzyme’s activity .

Comparaison Avec Des Composés Similaires

La Kynostatine-272 fait partie d'une classe d'inhibiteurs de la protéase du VIH qui comprend d'autres composés tels que le saquinavir, l'indinavir, le ritonavir et le JE-2147. Comparée à ces composés, la Kynostatine-272 présente des caractéristiques structurelles uniques qui contribuent à sa forte puissance et sa sélectivité pour la protéase du VIH. Par exemple, sa structure rigide et ses groupes fonctionnels spécifiques améliorent son affinité de liaison et son activité inhibitrice . Des composés similaires comprennent :

- Saquinavir

- Indinavir

- Ritonavir

- JE-2147

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques, ce qui peut influencer leur efficacité et leur utilisation clinique .

Activité Biologique

(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid, also known by its CAS number 89886-73-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies supporting its efficacy.

Overview of the Compound

- IUPAC Name: this compound

- Molecular Formula: C6H8O5

- Molecular Weight: 160.13 g/mol

- Structure: The compound features an oxirane (epoxide) ring and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions.

This compound is designed to mimic the substrate transition state of HIV protease, an essential enzyme for the replication of the HIV virus. By inhibiting this enzyme, the compound prevents the processing of viral polyproteins into functional proteins necessary for viral replication. This mechanism leads to the production of non-infectious viral particles, disrupting the life cycle of HIV and offering a potential therapeutic pathway for HIV/AIDS treatment .

Antiviral Properties

Numerous studies have highlighted the antiviral properties of this compound:

- HIV Protease Inhibition: The compound has been shown to effectively inhibit HIV protease activity by mimicking its substrate transition state. This inhibition is critical as it halts viral replication and reduces viral load in infected individuals .

- Potential in Drug Development: Due to its structural similarity to natural substrates of HIV protease, this compound serves as a lead compound for developing new antiviral agents targeting HIV .

Case Studies and Research Findings

Several research studies have investigated the efficacy and applications of this compound:

-

In Vitro Studies:

- A study demonstrated that this compound significantly reduced HIV replication in cell cultures by inhibiting protease activity. The IC50 value (the concentration required to inhibit 50% of viral replication) was determined to be notably low, indicating high potency against HIV.

- Chemical Synthesis and Modifications:

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Efficacy Against HIV | Notes |

|---|---|---|---|

| This compound | Inhibits HIV protease | High | Lead compound for drug development |

| Kynostatin-272 | Protease inhibitor | Moderate | Related structure with similar activity |

| rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid | Reactive epoxy group | Low | Less effective compared to (2S,3S) variant |

Propriétés

IUPAC Name |

(2S,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMZDXCRDIBPCO-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452478 | |

| Record name | (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89886-73-7 | |

| Record name | (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89886-73-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.